Nileprost

Beschreibung

Elucidation of Nileprost's Structural Classification within Organic Chemical Landscapes

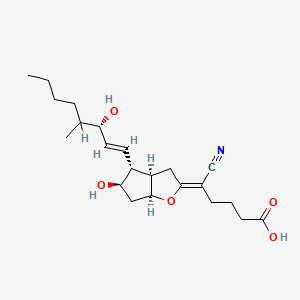

This compound is classified as a prostacyclin analogue. ncats.io Prostacyclin, also known as prostaglandin (B15479496) I2 (PGI2), is a member of the eicosanoid family of lipids, derived from arachidonic acid. This compound is specifically noted as a 5-cyano-16-methyl-prostacyclin derivative. nih.gov Its molecular formula is C22H33NO5, and it has a molecular weight of approximately 391.5 g/mol . nih.govnih.gov The structure contains a central bicyclic system (a cyclopentane (B165970) fused with a furan (B31954) ring), characteristic of prostacyclins, along with two side chains. A key structural modification in this compound is the introduction of a cyano group at the 5-position, which contributes to its stability. ncats.ionih.gov The compound also features hydroxyl groups and a carboxylic acid function. nih.govnih.gov Stereochemistry is a significant aspect of this compound's structure, with multiple defined stereocenters and E/Z double bonds. nih.govchemspider.com

The structural classification can be summarized as follows:

| Feature | Description |

| Compound Type | Prostacyclin Analogue |

| Parent Class | Eicosanoid, Prostaglandin |

| Key Modification | Cyano group at 5-position |

| Molecular Formula | C22H33NO5 nih.govnih.gov |

| Molecular Weight | ~391.5 g/mol nih.govnih.gov |

| Core Structure | Bicyclic (cyclopentane fused furan) with side chains |

| Notable Functional Groups | Hydroxyl, Carboxylic Acid, Cyano |

| Stereochemistry | Multiple defined stereocenters and E/Z centers nih.govchemspider.com |

Historical Trajectory of Chemical Syntheses and Initial Academic Explorations of this compound

The historical trajectory of this compound's synthesis and initial academic exploration is linked to research into stable prostacyclin analogues. Prostacyclin itself is chemically unstable, undergoing rapid hydrolysis. The development of analogues like this compound aimed to create compounds with enhanced stability for various investigations. ncats.ionih.gov Early academic explorations likely focused on developing synthetic routes to access this modified prostacyclin structure. Research has investigated the degradation and isomerization of this compound in aqueous solutions, highlighting its improved stability compared to native prostacyclin. nih.gov Studies involving techniques such as high-performance liquid chromatography (HPLC), negative ion fast atom bombardment mass spectrometry (N-FABMS), and nuclear magnetic resonance (NMR) were employed to determine the structures of degradation products and understand the compound's behavior under different conditions. nih.gov These initial explorations provided insights into the chemical properties and stability profile conferred by the 5-cyano modification.

Contemporary Significance of this compound in Fundamental Organic Chemistry and Related Disciplines

In contemporary fundamental organic chemistry, this compound serves as an example of how structural modifications can influence the stability and reactivity of complex molecules like prostaglandins (B1171923). The study of its degradation pathways and isomerization processes contributes to the broader understanding of reaction mechanisms involving vinyl ethers and the impact of adjacent functional groups, such as the cyano group. nih.gov Research into this compound's stability in aqueous solutions, particularly the isomerization of its vinyl ether moiety and reactions in the omega-side chain, provides valuable data for understanding the behavior of similar complex organic structures. nih.gov While specific detailed research findings solely focused on fundamental organic chemistry aspects are not extensively highlighted in the provided snippets, the investigation into its degradation kinetics and product identification exemplifies the application of analytical techniques and mechanistic studies relevant to the field. nih.gov Its classification as a prostaglandin analogue also places it within the scope of research in related disciplines that study lipid mediators and their chemical properties.

Detailed Research Findings (from available data):

Research on the degradation of this compound in aqueous solution revealed that its degradation is significantly slower compared to prostacyclin. nih.gov Unlike prostacyclin, which primarily decomposes to 6-keto-prostaglandin F1 alpha via vinyl ether hydrolysis, this compound yields minimal hydrolysis product but undergoes isomerization and dehydration. nih.gov

| Degradation Comparison in Aqueous Solution | This compound | Prostacyclin |

| Degradation Rate | Very slow nih.gov | Rapid nih.gov |

| Primary Hydrolysis Product (6-keto-PGF1α) | Little produced nih.gov | Easily decomposed to this product nih.gov |

| Other Degradation Processes | Isomerization and dehydration observed nih.gov | Not specified in detail for comparison |

| Vinyl Ether Moiety Behavior | Converts from 5Z to 5E form nih.gov | Undergoes hydrolysis nih.gov |

The studies utilized HPLC, N-FABMS, and NMR to elucidate the structures of the degradation products, confirming the conversion of the vinyl ether moiety and reactions in the omega-side chain under acidic conditions. nih.gov These findings underscore the effectiveness of the 5-cyano group in stabilizing the vinyl ether. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71097-83-1 |

|---|---|

Molekularformel |

C22H33NO5 |

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-5-cyanopentanoic acid |

InChI |

InChI=1S/C22H33NO5/c1-3-4-6-14(2)18(24)10-9-16-17-11-20(28-21(17)12-19(16)25)15(13-23)7-5-8-22(26)27/h9-10,14,16-19,21,24-25H,3-8,11-12H2,1-2H3,(H,26,27)/b10-9+,20-15+/t14?,16-,17-,18-,19-,21+/m1/s1 |

InChI-Schlüssel |

OJIGXQJDLFUVFM-MBLRWRSDSA-N |

SMILES |

CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O |

Isomerische SMILES |

CCCCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C(/CCCC(=O)O)\C#N)/O2)O)O |

Kanonische SMILES |

CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O |

Synonyme |

nileprost |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Nileprost

Comprehensive Strategies for the Total Synthesis of Nileprost

The total synthesis of this compound involves the construction of its intricate polycyclic structure and the precise placement of functional groups with defined stereochemistry. Different synthetic strategies have been developed to achieve this goal, broadly categorized into convergent and linear pathways.

Stereoselective Synthesis of this compound: Emphasis on Chiral Pool and Asymmetric Catalysis

Stereoselective synthesis is paramount in the production of pharmaceuticals like this compound, where specific stereoisomers are often responsible for the desired biological activity. Achieving precise control over the formation of stereocenters is a major challenge in prostaglandin (B15479496) synthesis. Strategies have focused on utilizing chiral starting materials (chiral pool) or employing asymmetric catalysis. Asymmetric catalysis involves the use of a chiral catalyst to induce asymmetry in a reaction between achiral or prochiral reactants, offering a powerful method for generating enantiomerically enriched products. nih.gov Research in prostaglandin synthesis has highlighted the importance of catalyst-controlled approaches to dictate the absolute stereochemistry of the cyclopentane (B165970) core and side chains. acs.orgresearchgate.net

The formation of exocyclic enol ethers with high stereoselectivity is a key transformation in the synthesis of this compound. A method involving the stereocontrolled reduction-isomerization of endocyclic enol ethers has been reported for the stereoselective synthesis of cyano-substituted exocyclic enol ethers, which is applicable to the synthesis of this compound. researchgate.netnih.govacs.orgacs.orgacs.orgresearchgate.net This method allows for the stereoselective formation of the desired E-cyano-substituted exocyclic enol ethers in excellent yields and with high stereoselectivity (≥10:1). acs.org

Controlling the stereochemistry in prostaglandin analogues, including this compound, is critical due to the presence of multiple stereocenters, particularly in the cyclopentane ring and the aliphatic side chains. Efforts towards total stereochemical control in related prostaglandin synthesis have involved strategies such as iodocyclization desymmetrization of acyclic dienes and the synthesis of intermediates with defined stereocenters. lsu.edu More recent approaches in the synthesis of prostaglandin F2α and its analogues have demonstrated the power of catalyst-controlled reactions, such as Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling, to establish multiple contiguous stereocenters with high enantiomeric excess and as single diastereoisomers. acs.orgresearchgate.net The final stereocenters can be installed using methods like Pd-catalyzed Tsuji-Trost alkylation and iodolactonization. acs.orgresearchgate.net

Transition Metal-Catalyzed Reactions in this compound Synthesis: Mechanism and Scope

Transition metal catalysis has become indispensable in modern organic synthesis, enabling a wide array of transformations under mild conditions with high efficiency and selectivity. numberanalytics.comnih.govmdpi.com Palladium catalysis, in particular, has been widely applied in the synthesis of complex molecules, including prostaglandins (B1171923), due to its versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.orgnih.gov

Palladium-catalyzed reduction-isomerization reactions have been specifically applied in the synthesis of this compound. researchgate.netacs.orgacs.orgacs.orgbikaken.or.jp This methodology involves the stereocontrolled hydrogenation-isomerization of endocyclic enol ethers containing a cyano functionality. acs.orgresearchgate.netacs.orgacs.orgresearchgate.net Treatment of these endocyclic enol ethers with a palladium catalyst, such as 10% Pd-C, under a hydrogen atmosphere in a suitable solvent like toluene (B28343) at low temperatures (-40 to 0 °C) affords the E-cyano-substituted exocyclic enol ethers with high stereoselectivity and in excellent yields. acs.org This reaction is a key step in introducing the exocyclic double bond with the correct stereochemistry in this compound synthesis. acs.org

| Reaction Type | Catalyst System | Substrate Type | Product Stereochemistry | Yield (%) | Stereoselectivity (E:Z) | Reference |

| Reduction-Isomerization | 10% Pd-C, H₂ (1 atm) | Endocyclic enol ethers | Exocyclic enol ethers (E) | Excellent | ≥10:1 | acs.org |

This palladium-catalyzed methodology has also been applied to the stereoselective synthesis of tetrasubstituted exocyclic olefins with a cyano group. researchgate.netacs.org The proposed mechanism involves the regioselective formation of a π-alkyl palladium complex, which then leads to a more stable π-allyl complex, ultimately affording the stereoselective formation of the exocyclic enol ether. acs.org

Nickel-Catalyzed Cross-Coupling and Carboacylation Strategies

Nickel catalysis has emerged as a powerful tool in organic synthesis, enabling various cross-coupling and carboacylation reactions. These strategies offer advantages in forming carbon-carbon bonds under relatively mild conditions and with high selectivity. While direct details on the specific application of nickel-catalyzed cross-coupling and carboacylation specifically for the core structure formation of this compound are not extensively detailed in the provided search results, the broader context of nickel catalysis in the synthesis of complex molecules and tetrasubstituted alkenes, which are structural features found in this compound, is evident.

Nickel-catalyzed carbonylative cross-coupling reactions have been developed for the synthesis of unsymmetric dialkyl ketones and alkyl aryl ketones from various electrophiles and organometallic reagents. dicp.ac.cnnih.gov These methods often leverage specific ligand designs to control chemoselectivity and overcome competing side reactions like beta-hydride elimination. dicp.ac.cn Furthermore, nickel-catalyzed intermolecular carboacylation of internal alkynes has been reported, generating all-carbon tetrasubstituted alkene products. nsf.gov This approach utilizes inexpensive nickel precatalysts and can be influenced by additives to improve yield, although achieving high diastereoselectivity can be challenging. nsf.gov The development of these nickel-catalyzed methods highlights their potential for constructing complex carbon frameworks relevant to compounds like this compound.

Synthesis of this compound Analogues and Chemically Modified Derivatives

The synthesis of this compound analogues and chemically modified derivatives is driven by the desire to explore structure-activity relationships and potentially improve pharmacological properties. This involves diversifying the basic this compound scaffold through various synthetic strategies.

Design Principles for Structural Diversification of Prostacyclin Analogues

Structural diversification of natural products and complex molecules often involves the synthesis of a central molecular scaffold that can be subsequently modified. nih.gov This approach allows for the creation of compound libraries with diverse structural features while retaining the core framework. nih.gov Design principles for such diversification aim to maximize the number of functional handles available on the scaffold and utilize efficient and scalable synthetic routes. nih.gov For prostacyclin analogues like this compound, diversification can involve altering the side chains, modifying the ring system, or introducing new functional groups to probe their impact on biological activity and stability.

Novel Synthetic Routes to Cyano-Substituted and Other Functionalized Derivatives

This compound itself is a cyano-substituted prostacyclin analogue, with the cyano group contributing to its increased stability compared to prostacyclin. researchgate.net Novel synthetic routes to cyano-substituted and other functionalized derivatives are crucial for generating a range of analogues.

One method for the stereoselective synthesis of cyano-substituted exocyclic enol ethers, a structural motif present in this compound, involves the stereocontrolled reduction-isomerization of endocyclic enol ethers. researchgate.netacs.orgresearchgate.net This process, often catalyzed by palladium, can yield the desired E-cyano-substituted products with high stereoselectivity. researchgate.netacs.orgresearchgate.net The application of this methodology has been demonstrated in the synthesis of this compound. researchgate.netacs.orgresearchgate.net

Beyond cyano substitution, research into functionalized derivatives involves exploring various chemical transformations to introduce different groups onto the core structure or its precursors. This can include palladium-catalyzed cross-coupling reactions, as highlighted in the context of synthesizing tetrasubstituted olefins which are components of this compound. sciengine.com

Regioselective and Chemoselective Functionalization Approaches

Achieving regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules with multiple functional groups, such as this compound analogues. Regioselective reactions control which of several possible reactive sites in a molecule undergoes transformation, while chemoselectivity dictates which functional group reacts when multiple are present.

Synthetic strategies for achieving regioselectivity and chemoselectivity often involve careful control of reaction conditions, the use of specific catalysts or reagents, and the design of substrates with inherent reactivity differences. For instance, studies on the regioselective functionalization of complex molecules like fullerenes demonstrate the importance of kinetic control in directing the site of reaction. rsc.org Similarly, chemoselective cross-coupling sequences and ligand-controlled approaches in reactions like the defluorinative functionalization of gem-difluorocyclopropanes illustrate methods for achieving selective transformations in the presence of multiple reactive centers. acs.orgrsc.org While specific examples directly detailing regioselective and chemoselective functionalization of this compound itself are not extensively provided, the principles and methodologies developed in broader organic synthesis are applicable to the targeted modification of this compound and its analogues.

Development of Advanced Precursor Synthesis and Building Block Methodologies

Efficient synthesis of this compound and its analogues relies on the availability of advanced precursors and building blocks with the correct stereochemistry and functionalization.

Synthesis of Chiral and Stereodefined Starting Materials

Research in organic synthesis focuses on developing methods for the stereoselective construction of key intermediates. This includes the synthesis of chiral building blocks with defined stereocenters, which can then be incorporated into the growing molecular structure of this compound or its analogues. Examples include the synthesis of chiral hexynones as precursors for complex natural products, where stereochemical integrity is maintained throughout the synthesis. rsc.org The development of stereoselective reactions, such as asymmetric cyclization or hydrogenation-isomerization processes, plays a vital role in establishing the required stereochemistry in the precursors used for this compound synthesis. researchgate.netacs.orgresearchgate.netnih.gov

Optimization of Reaction Conditions for Research-Scale and Process Chemistry

The optimization of reaction conditions is a critical phase in the development of synthetic routes for complex chemical compounds like this compound, whether for research-scale synthesis or for eventual scale-up in process chemistry. This involves systematically studying and adjusting various parameters to achieve desired outcomes, such as maximizing yield, enhancing purity, improving reaction rate, reducing by-products, and ensuring reproducibility and scalability. Process chemistry specifically focuses on developing safe, environmentally friendly, and cost-effective synthetic routes suitable for large-scale commercial production chembrickslabs.comadgyllifesciences.comprimescholars.comacsgcipr.org.

For research-scale synthesis, optimization efforts might focus on achieving acceptable yields and purity to enable further studies. As a synthetic route progresses towards process chemistry, the emphasis shifts to robustness, cost-effectiveness, safety, and environmental impact, in addition to yield and purity primescholars.comacsgcipr.org. This can involve developing chromatography-free purification methods and optimizing crystallization processes to achieve the required purity standards criver.com.

Although the specific data tables detailing the optimization experiments for this compound synthesis were not found in the search results, the principles of process optimization are universally applied to complex molecules to ensure efficient and reliable production from gram to kilogram scales and beyond criver.combiolegio.comselvita.com.

Mechanistic Organic Chemistry and Reactivity of Nileprost

Elucidation of Reaction Mechanisms in Nileprost Synthetic Pathways

The synthesis of complex molecules like this compound often involves multi-step convergent or linear strategies, where the control of stereochemistry is paramount. ethz.ch While a comprehensive, step-by-step mechanistic elucidation of all potential synthetic routes to this compound is beyond the scope of the provided information, one notable approach referenced in the literature involves a stereoselective reduction-isomerization reaction. acs.orgresearchgate.net

This method utilizes endocyclic enol ethers substituted with a cyano or methoxycarbonyl group at the C-2 position as key intermediates. acs.orgresearchgate.net A palladium-on-carbon (Pd-C) catalyst in toluene (B28343) under a hydrogen atmosphere facilitates a reduction-isomerization process that stereoselectively yields the desired exocyclic enol ethers. acs.orgresearchgate.net This stereochemical control is crucial for obtaining the biologically active isomer of this compound. acs.orgresearchgate.netnii.ac.jp

Detailed Kinetic and Thermodynamic Investigations of Key Synthetic Steps

While the literature highlights the effectiveness of certain synthetic strategies for this compound, detailed kinetic and thermodynamic investigations specifically focused on the key steps of these pathways are not extensively described in the provided search results. General principles of chemical kinetics and thermodynamics are fundamental to understanding reaction rates, mechanisms, and equilibrium, and these principles would apply to the individual steps of this compound synthesis. numberanalytics.comnih.govsamipubco.commdpi.comresearchgate.net Kinetic studies typically involve measuring reaction rates under varying conditions to determine rate laws and activation parameters, while thermodynamic studies assess the energy changes and spontaneity of reactions. numberanalytics.comnih.govsamipubco.commdpi.com The application of these studies in synthesis helps optimize reaction conditions for yield and selectivity.

Mechanistic Probes for Stereochemical Control

Stereochemical control in organic synthesis is often achieved through careful selection of reagents, catalysts, and reaction conditions to favor the formation of one stereoisomer over others. ethz.chscribd.comillinois.edu In the context of this compound synthesis, the reported Pd-C catalyzed reduction-isomerization exemplifies a stereoselective transformation. acs.orgresearchgate.net Mechanistic probes, such as isotopic labeling studies or the use of chiral additives, can be employed to understand how stereochemical information is transferred during the reaction and the nature of the transition states involved. Although specific mechanistic probes used in this compound synthesis are not detailed in the provided snippets, the high stereoselectivity observed in the Pd-C catalyzed reaction suggests a well-defined mechanistic pathway that dictates the facial selectivity of the reduction and the subsequent isomerization. acs.orgresearchgate.net

Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses

Transition metal catalysis plays a significant role in many organic transformations, including those potentially relevant to this compound synthesis. researchgate.netscribd.com The Pd-C catalyzed reduction-isomerization step is one such example. acs.orgresearchgate.net Catalytic cycles depict the sequence of elementary steps involving the catalyst that regenerate the active catalytic species while converting reactants to products. Common steps in transition metal catalysis include oxidative addition, reductive elimination, transmetalation, and migratory insertion. nii.ac.jpresearchgate.netnih.govbeilstein-journals.org While the search results confirm the use of Pd-C in a key stereoselective step of this compound synthesis, a detailed catalytic cycle specifically for this particular transformation in the context of this compound is not explicitly provided. acs.orgresearchgate.net Analyzing the catalytic cycle would involve understanding the oxidation states of the metal, the coordination of ligands and substrates, and the energy profile of each step to fully elucidate the role of the palladium catalyst in achieving both the chemical transformation and the observed stereoselectivity.

Chemical Stability and Degradation Pathways of this compound

This compound exhibits enhanced stability compared to native prostacyclin, largely attributed to the presence of the cyano group at the 5-position. nih.govsci-hub.sencats.io Despite this stabilization, this compound can undergo degradation in aqueous solutions under both acidic and alkaline conditions. nih.govsci-hub.seethz.chresearchgate.netnih.govosaka-u.ac.jp

Acidic and Alkaline Degradation Kinetics and Mechanisms in Aqueous Solutions

The degradation of this compound in aqueous solutions is reported to be significantly slower than that of prostacyclin. nih.govsci-hub.se Unlike prostacyclin, which readily decomposes to 6-keto-prostaglandin F1 alpha through hydrolysis of its vinyl ether moiety, this compound yields minimal amounts of such a hydrolysis product. nih.govsci-hub.se

Under both acidic and alkaline conditions, a primary degradation pathway for this compound involves the isomerization of the vinyl ether moiety, specifically the conversion from the 5Z to the 5E form. nih.govsci-hub.se

In addition to isomerization, degradation in acidic medium also leads to transformations in the omega-side chain, including the transfer of a hydroxyl group or dehydration. nih.gov

While the search results confirm that the reaction mechanisms for this compound degradation in both acidic and alkaline media have been clarified based on structural elucidation of the products, detailed kinetic data (e.g., rate constants, half-lives under various conditions) and complete mechanistic schemes with intermediates and transition states are not presented in the provided snippets. nih.govsci-hub.se General mechanisms for the hydrolysis of functional groups like nitriles and esters under acidic and alkaline conditions involve nucleophilic attack and the formation of tetrahedral intermediates, but the specific structure of this compound would influence the precise steps and intermediates involved in its degradation. chemguide.co.ukorganicchemistrytutor.comucalgary.calibretexts.orgarkat-usa.orgquora.comsavemyexams.commdpi.com

Characterization of Isomerization and Hydrolysis Products

The degradation of this compound in aqueous solutions primarily yields isomers and dehydrates, with only small quantities of hydrolysis products observed. nih.govsci-hub.se The structures of these degradation products have been determined using analytical techniques such as high-performance liquid chromatography (HPLC), negative ion fast atom bombardment mass spectrometry (N-FABMS), and nuclear magnetic resonance (NMR) studies. nih.govsci-hub.seijpsdronline.comjournaljpri.com

The observed isomerization involves the vinyl ether moiety converting from the 5Z to the 5E configuration. nih.govsci-hub.se In acidic conditions, products resulting from hydroxyl group transfer or dehydration in the omega-side chain are also formed. nih.gov The characterization of these products by spectroscopic and chromatographic methods was instrumental in clarifying the reaction mechanisms involved in this compound degradation. nih.govsci-hub.se

Influence of Substituent Effects on Vinyl Ether Moiety Stability (e.g., Cyano Group)

The vinyl ether moiety in prostacyclin is inherently labile, undergoing rapid hydrolysis, particularly under acidic conditions, to form 6-keto-prostaglandin F₁α. researchgate.netuts.edu.au The introduction of the cyano group at the 5-position in this compound significantly enhances the stability of this vinyl ether functionality. ncats.ioresearchgate.netuts.edu.au Research indicates that the electron-withdrawing nature of the cyano group plays a crucial role in this stabilization. uts.edu.au Studies comparing the degradation of this compound to that of prostacyclin have shown that this compound exhibits a much slower degradation rate. researchgate.net While prostacyclin readily hydrolyzes at the vinyl ether, this compound yields only minor amounts of the hydrolysis product and instead forms various isomers and dehydrates. researchgate.net This difference highlights the effectiveness of the cyano group in protecting the vinyl ether from hydrolytic cleavage. researchgate.net

Studies on Thermal and Photochemical Degradation Routes

Investigations into the degradation of this compound in aqueous solutions have revealed that it undergoes degradation and isomerization. ncats.ioresearchgate.netciteab.com The degradation of this compound is considerably slower than that of prostacyclin. researchgate.net Under thermal conditions, the stability of this compound can be improved by complexation, for instance, with β-cyclodextrin. researchgate.netjst.go.jp The product formed from the complex under heating is reported to be an ester. jst.go.jp

Studies on photochemical degradation routes for organic compounds, in general, involve the influence of light, which can lead to direct or indirect photolysis. rsc.org While specific detailed studies on the photochemical degradation of this compound were not extensively found in the search results, the general principles of photochemical degradation involve the absorption of light energy leading to chemical transformations. rsc.org The presence of the conjugated system involving the vinyl ether and the cyano group in this compound suggests potential for photochemical interactions, although the extent and specific pathways would require dedicated investigation.

Reactivity of this compound with Model Chemical Systems

The reactivity of this compound with model chemical systems provides insights into its potential transformations and interactions in various chemical environments.

Investigation of Functional Group Transformations

The structure of this compound contains several functional groups, including a carboxylic acid, hydroxyl groups, a vinyl ether, and a nitrile (cyano group). nih.gov The cyano group itself is a versatile functional group in organic synthesis, capable of transformations into carbonyl and amine moieties, and functionalization at the alpha-position. researchgate.net While the C-CN bond is generally robust, metal-catalyzed reactions can activate it for synthetic transformations. researchgate.net

Research related to the synthesis of this compound and similar tetrasubstituted olefins has involved functional group transformations. For example, stereoselective synthesis methods for cyano-substituted exocyclic enol ethers, a structural feature related to this compound, have been developed. acs.orgacs.orgresearchgate.net These methods often involve processes like hydrogenation-isomerization of endocyclic enol ethers. acs.orgresearchgate.net The carboxylic acid function can undergo typical reactions of carboxylic acids, such as esterification, as suggested by the formation of an ester degradation product under thermal conditions when complexed with β-cyclodextrin. jst.go.jp

Interaction Studies with Redox-Active Species

Interactions between organic molecules and redox-active species are fundamental in various chemical and biological processes. rsc.orgchemrxiv.orgnih.gov Redox-active species can participate in electron transfer reactions, leading to the oxidation or reduction of the organic compound. rsc.orgnih.gov The electrochemical behavior and interactions with redox systems are often studied using techniques like cyclic voltammetry and scanning electrochemical microscopy. rsc.orgbeilstein-journals.orgnsf.gov

While direct studies detailing the specific interaction of this compound with various model redox-active species were not prominently found, the molecule's structure contains functional groups that could potentially participate in redox reactions under appropriate conditions. For instance, the hydroxyl groups and the conjugated system could be susceptible to oxidation or reduction by suitable redox agents. The cyano group, while generally stable, can be involved in certain redox processes, particularly in the presence of transition metal catalysts. researchgate.net Studies on other redox-active organic molecules highlight that interactions with electrolytes and the presence of different cations can significantly influence their electrochemical activity and reactivity. rsc.orgnsf.gov

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are essential tools for monitoring the progress of chemical reactions and elucidating reaction mechanisms. nih.govmagritek.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the consumption of reactants and the formation of products. nih.govmagritek.com NMR monitoring, in particular, is valuable for determining reaction kinetics and endpoints due to its quantitative nature and sensitivity to concentration changes. magritek.com In situ FTIR spectroscopy coupled with electrochemical cells has been used to monitor organic reactions involving free radicals. nih.gov

Studies on the degradation and isomerization of this compound have likely employed spectroscopic methods to identify the degradation products and follow the reaction pathways. researchgate.netciteab.com For example, structural elucidation of degradation products would rely heavily on techniques like NMR and Mass Spectrometry. researchgate.net The monitoring of stereochemical changes, such as the isomerization of the vinyl ether moiety from Z to E form observed in some related studies, is typically performed using NMR spectroscopy. researchgate.netnii.ac.jp The application of spectroscopic monitoring allows for detailed mechanistic insights into the transformations this compound undergoes.

Advanced Spectroscopic and Chromatographic Characterization of Nileprost and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Isolation in Research

Chromatography is essential for separating Nileprost from impurities, byproducts, and other derivatives, as well as for its isolation in a pure form for research.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound and for its purification. nih.gov

Analytical Purity: Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis. In this method, this compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile or methanol. The method can effectively separate this compound from closely related impurities, such as stereoisomers or degradation products. nih.gov Purity is typically determined by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram, often using a UV detector set to the λmax of the molecule.

Preparative Separation: The principles of analytical HPLC can be scaled up to preparative HPLC to isolate larger quantities of pure this compound. springernature.comnih.gov By using larger columns and higher flow rates, milligrams to grams of the compound can be purified from synthesis reaction mixtures or degradation studies for further biological testing or structural analysis.

Table 4: Typical Analytical HPLC Method Parameters for this compound Analysis

Due to its high molecular weight, polarity, and low volatility, this compound cannot be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is a valuable tool for analyzing volatile impurities or for characterizing the molecule after chemical derivatization. mdpi.com

For prostaglandins (B1171923) and their analogues, a common derivatization procedure involves two steps:

Esterification: The carboxylic acid group is converted to a more volatile ester, for example, a methyl ester.

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent. nih.gov

This derivatization process significantly increases the volatility and thermal stability of the molecule, allowing it to be separated by GC and detected by MS. This approach is highly sensitive and can be used to identify and quantify trace amounts of volatile degradation products or related substances that may be present in a this compound sample. nih.gov

Table of Compounds

Chiral Chromatography for Enantiomeric Excess Determination

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. Consequently, it is imperative to control and quantify the enantiomeric purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the enantiomeric excess (ee) of prostaglandins and their analogs. mdpi.comheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time and allowing for precise quantification. nih.govwvu.edu

The development of a chiral HPLC method for this compound would involve screening various CSPs, such as those based on derivatized cellulose or amylose, which have proven effective for separating other prostaglandin (B15479496) enantiomers. researchgate.netnih.govamericanpharmaceuticalreview.com Method optimization focuses on adjusting the mobile phase composition (e.g., ratios of solvents like acetonitrile, methanol, and water), column temperature, and flow rate to achieve baseline resolution of the enantiomeric peaks. researchgate.netsigmaaldrich.com The enantiomeric excess is a critical measure of optical purity and is calculated from the relative peak areas of the desired enantiomer and its undesired counterpart. heraldopenaccess.us

Research Findings: Studies on analogous prostaglandins have successfully developed robust chiral HPLC methods. For instance, the separation of enantiomeric pairs of natural prostaglandins has been achieved using columns like the Chiracel OJ-RH. mdpi.com These methods serve as a strong foundation for developing a specific protocol for this compound. The resolution (R) between enantiomeric peaks is a key parameter, with a value greater than 1.5 generally indicating a successful separation. researchgate.net For related prostaglandins, resolutions of 1.5 to 1.8 have been achieved by carefully optimizing eluent composition and temperature. researchgate.net Such methods are vital for quality control in bulk manufacturing, ensuring that the undesired enantiomer is below specified limits. derpharmachemica.com

Interactive Table: Typical Chiral HPLC Parameters for Prostaglandin Analogs

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Temperature (°C) | Wavelength (nm) | Typical Resolution (R) |

| Chiracel OJ-RH | Acetonitrile:Methanol:Water (pH=4) = 30:10:60 | 25 | 200 | 1.7 |

| Phenomenex Lux Amylose-2 | Acetonitrile:Methanol:Water (pH=4) = 15:20:65 | 40 | 210 | 1.5 |

| Immobilized Amylose | Ethanol:Diethylamine | 25 | 230 | >1.5 |

| Cellulose tris(3,5-dimethylphenyl carbamate) | Supercritical CO₂ / Methanol | 35 | 220 | >2.0 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic and chromatographic methods confirm purity and connectivity, X-ray crystallography provides the unequivocal determination of a molecule's three-dimensional atomic and molecular structure in the solid state. wikipedia.orglibretexts.org This technique is the gold standard for elucidating the absolute configuration of chiral centers, bond lengths, bond angles, and conformational details of pharmaceutical compounds like this compound. nih.gov

The process involves growing a high-quality single crystal of this compound, which can be a significant challenge. rsc.org Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. nih.gov By measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then used to build and refine an atomic model of the this compound molecule. wikipedia.org The resulting crystal structure provides precise spatial information, confirming the relative and absolute stereochemistry, which is fundamental to its interaction with its biological target.

Research Findings: The Cambridge Structural Database contains over a million small-molecule crystal structures, many of which were determined by X-ray crystallography, highlighting its importance in the pharmaceutical industry. wikipedia.org For complex synthetic molecules, this method is invaluable for verifying the outcome of stereoselective reactions. nih.gov The data obtained from an X-ray diffraction experiment includes the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of every atom.

Interactive Table: Representative Crystallographic Data for a Prostaglandin Analog

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₂₃H₃₈O₅ |

| Formula Weight | The mass of one mole of the compound. | 410.55 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | a = 6.1 Å, b = 15.4 Å, c = 25.9 Å, α=β=γ=90° |

| Volume (V) | The volume of the unit cell. | 2430 ų |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 (4.5%) |

In-Situ and Operando Analytical Techniques for Reaction Monitoring

Optimizing the synthesis of a complex molecule like this compound requires a deep understanding of the reaction mechanism, including the identification of transient intermediates and the determination of reaction kinetics. fu-berlin.de In-situ and operando spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time under actual process conditions. spectroscopyonline.commdpi.com These methods provide a continuous stream of data without the need for sampling, which can alter the reaction course. mpg.de

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed using specialized probes or flow cells to track the concentration of reactants, products, and intermediates throughout the synthesis. fu-berlin.denih.gov For example, in-situ FTIR could monitor the disappearance of a carbonyl stretch from a starting material and the appearance of a hydroxyl stretch in the product during a key reduction step in the this compound synthesis. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and the development of a more robust and efficient manufacturing process. youtube.com

Research Findings: The application of operando spectroscopy has become essential in understanding complex chemical transformations. mdpi.comyoutube.com For prostaglandin synthesis, monitoring the formation of key intermediates can provide crucial insights. For instance, studying the cyclooxygenase activity of prostaglandin H synthase has involved real-time monitoring of product formation using spectrophotometry. nih.gov In synthetic chemistry, NMR reaction monitoring in flow systems allows for the rapid acquisition of kinetic and thermodynamic parameters, facilitating swift reaction optimization. nih.gov These approaches, when applied to this compound synthesis, can lead to improved yields, higher purity, and a more controlled process by providing a holistic view of the reaction dynamics. fu-berlin.de

Interactive Table: Application of In-Situ Techniques for this compound Synthesis Monitoring

| Technique | Monitored Reaction Step (Example) | Information Gained |

| In-Situ FTIR | Ketone reduction to a secondary alcohol | Real-time tracking of reactant consumption and product formation via changes in C=O and O-H vibrational frequencies. |

| In-Situ NMR | Grignard or Wittig reaction | Identification of key intermediates, determination of reaction kinetics, and quantification of product/byproduct ratios. |

| In-Situ Raman | Crystallization process | Monitoring of polymorph formation and phase transitions in real-time. |

| Reaction Calorimetry (RC1) | Any exothermic/endothermic step | Provides real-time heat flow data, crucial for process safety assessment and scale-up. |

Computational and Theoretical Chemistry Studies Applied to Nileprost

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, based on the principles of quantum mechanics, are used to calculate the electronic structure of molecules. This provides fundamental information about the distribution of electrons, which in turn dictates the molecule's chemical behavior and reactivity.

Density Functional Theory (DFT) Studies of Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to calculate its energy and other properties. frontiersin.orgmit.edu DFT studies are particularly valuable for exploring the potential energy surface of a molecule, identifying stable conformations (different spatial arrangements of atoms), and determining their relative energies. mdpi.comsid.ir For Nileprost, DFT calculations can help elucidate the most energetically favorable three-dimensional structures, which is crucial for understanding its physical and biological properties. Conformational analysis using DFT involves calculating the energies of various possible conformers to determine the lowest energy, or most stable, arrangement. mdpi.comrsc.org

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic parameters, such as those obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopy. scielo.brresearchgate.netmdpi.commdpi.comarxiv.org By calculating these parameters theoretically, researchers can aid in the interpretation of experimental spectra and potentially predict the spectra of molecules before they are synthesized. For this compound, predicting its spectroscopic parameters through quantum chemical calculations can assist in its identification and characterization using experimental spectroscopic techniques.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time based on classical physics principles. bnl.govyoutube.comresearchgate.net MD simulations allow researchers to explore the dynamic behavior of a molecule and how its conformation changes in different environments.

Dynamic Behavior in Different Solvation Environments

The behavior of a molecule is significantly influenced by its surrounding environment, particularly in solution. Molecular dynamics simulations can model the interactions between this compound and solvent molecules, providing insights into its dynamic behavior, conformational flexibility, and how it samples different conformations in various solvents. osaka-u.ac.jprsc.orgfrontiersin.orgnih.govcapes.gov.br This is known as studying the solvation dynamics of the molecule. osaka-u.ac.jprsc.orgfrontiersin.orgnih.govcapes.gov.br

Theoretical Ligand-Receptor Interaction Modeling at the Molecular Level

Molecular dynamics simulations are also valuable for studying the interactions between a small molecule, such as this compound (if acting as a ligand), and a larger biological target, such as a protein receptor. nih.govnih.govmdpi.comresearchgate.netbiorxiv.org These simulations can provide detailed information about the binding process, the stability of the ligand-receptor complex, and the key interactions driving the binding event at the atomic level. This theoretical modeling can help understand how this compound might interact with specific biological targets. nih.govmdpi.comresearchgate.netbiorxiv.org

Theoretical Approaches to Structure-Activity Relationship (SAR)

Theoretical approaches to Structure-Activity Relationship (SAR) aim to establish relationships between the structural features of molecules and their biological activities. These methods are crucial for identifying key molecular properties that govern interaction with biological targets and for designing compounds with improved efficacy or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the biological activity of a set of compounds with their calculated molecular descriptors. These descriptors can represent various physicochemical properties, such as electronic, steric, and hydrophobic features. QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural requirements for activity. osti.govbiorxiv.org

While specific detailed QSAR studies solely focused on a large dataset of this compound analogs were not extensively found in the search results, QSAR methodologies have been applied to sets of prostacyclin receptor agonists, a class of compounds to which this compound belongs. patsnap.com Such studies typically involve calculating a range of molecular descriptors for each compound in a dataset with known biological activity (e.g., receptor binding affinity or functional potency). Statistical methods, such as multiple linear regression or machine learning techniques, are then employed to build a predictive model. biorxiv.org The resulting QSAR models can highlight which molecular descriptors are most important for activity, providing clues about the mechanism of interaction with the biological target. osti.gov

Pharmacophore Modeling and Ligand-Based Design for Chemical Analogues

Pharmacophore modeling focuses on identifying the essential features of a molecule that are required for its biological activity and its interaction with a specific biological target. A pharmacophore represents the spatial arrangement of these features, which can include hydrogen bond donors and acceptors, hydrophobic centers, charged regions, and aromatic rings. nih.gov Ligand-based pharmacophore models are derived from a set of active molecules, aligning them in 3D space to identify common features. patsnap.com

A study involving structurally diverse prostacyclin receptor agonists, including analogs related to this compound, attempted to define a common pharmacophore. patsnap.com This research aimed to integrate different agonists into a single model despite their structural variations. patsnap.com Key findings from such studies often highlight the importance of specific functional groups, such as the carboxylate group common to many prostaglandins (B1171923) and their analogs, and their spatial orientation for receptor binding. patsnap.com By aligning active compounds, researchers can deduce a pharmacophore model that represents the minimum set of spatial and electronic features necessary for activity. This model can then be used in virtual screening to search databases for new compounds that fit the pharmacophore, or in ligand-based design to guide the synthesis of novel chemical analogs with predicted activity. nih.gov The study on prostacyclin receptor agonists indicated that different functional groups in prostanoid and nonprostanoid agonists could be arranged in a uniform conformation to fit a common pharmacophore. patsnap.com

Computer-Aided Design of Synthetic Routes (Retrosynthetic Analysis)

Computer-Aided Synthesis Design (CASD), particularly through retrosynthetic analysis, is a powerful computational tool used to plan efficient synthetic routes for target molecules. Retrosynthetic analysis is a problem-solving technique that involves working backward from the target molecule, disconnecting chemical bonds step-by-step to arrive at simpler, readily available starting materials. numberanalytics.comwikipedia.org Computer programs can assist this process by accessing large databases of known chemical reactions and applying generalized reaction rules (transforms) to propose possible precursor molecules at each step. dtic.milresearchgate.netrsc.org

While the original synthesis of this compound by Shibasaki and co-workers predates widespread sophisticated CASD tools, their approach likely involved manual retrosynthetic analysis, a fundamental principle that CASD aims to automate. bikaken.or.jpnih.govacs.orgriken.jpresearchgate.netnsf.gov The reported synthesis of this compound involved key steps such as the stereocontrolled hydrogenation-isomerization of endocyclic enol ethers to produce the required exocyclic enol ether moiety, which is a crucial part of the this compound structure. acs.org This highlights the importance of specific, controlled transformations in constructing complex molecules.

Computer-aided retrosynthetic analysis programs would approach the synthesis of this compound by identifying key disconnections in its structure. For example, the exocyclic enol ether and the substituted cyclopentane (B165970) ring system are prominent features that would be targeted for disconnection. The software would then propose various reactions (transforms) that could form these bonds, leading back to potential precursors. wikipedia.orgpaperswithcode.com By iteratively applying these transforms and considering factors like the availability of starting materials, reaction yields, selectivity (including stereoselectivity), and potential side reactions, CASD tools can generate and evaluate multiple possible synthetic pathways. dtic.milmit.edu The goal is to identify the most efficient, cost-effective, and experimentally feasible route to the target molecule. mit.edu Modern CASD tools leverage extensive reaction databases and can incorporate machine learning to improve the accuracy and relevance of suggested transformations. researchgate.netrsc.org

Emerging Research Directions and Future Perspectives in Nileprost Chemical Research

Development of Sustainable and Green Chemistry Methodologies for Nileprost Synthesis

The development of sustainable and green chemistry methodologies for the synthesis of chemical compounds, including potential routes for this compound, is a significant area of focus in modern chemistry. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. core.ac.ukrsc.org This involves implementing principles such as atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, and designing for degradation. core.ac.uk Applying these principles to this compound synthesis would involve exploring alternative reaction pathways, utilizing environmentally benign solvents or solvent-free conditions, and employing catalysts to minimize waste and energy consumption. core.ac.ukijpsr.com For instance, research in organic synthesis is increasingly exploring methods like microwave irradiation, biocatalysis, phase transfer catalysis, and solid-state reactions through crushing to achieve greener transformations. core.ac.ukijpsr.com The development of such methods for this compound would align with the broader goals of sustainability in chemical manufacturing.

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The exploration of novel catalytic systems is crucial for achieving efficient and selective chemical transformations in organic synthesis. Catalysis provides alternative reaction pathways that can significantly improve yields, reduce reaction times, and enhance selectivity, minimizing unwanted byproducts. ijpsr.com Research in this area for compounds like this compound could involve investigating new homogeneous, heterogeneous, organocatalytic, or biocatalytic systems. rsc.orgijpsr.com For example, studies have focused on developing novel hydrogenation catalysts comprising specific metal combinations for the synthesis of other complex molecules. google.com Similarly, research has explored the use of nitrogen-doped carbon materials as metal-free catalysts for hydrogenation reactions, demonstrating high efficiency and reusability. nih.gov Applying these advancements to this compound synthesis could lead to the discovery of highly efficient and selective catalytic methods for key steps in its preparation or for the transformation of this compound into valuable analogues. The development of catalysts that promote stereoselective synthesis is particularly relevant, given the importance of specific stereoisomers in many biologically active molecules. rsc.orgacs.org

Advanced Chemical Biology Tools for this compound Analogues in Molecular Probes

Chemical biology utilizes the power of small molecules as tools to investigate biological systems. rsc.orgnih.gov Developing this compound analogues as molecular probes could provide valuable insights into biological processes where this compound or related structures are involved. Chemical probes are typically potent, selective, and cell-permeable modulators of protein function that can be used in various assay systems. opentargets.org Advanced chemical biology tools include the design and synthesis of trifunctional probe building blocks that incorporate a connectivity group, a reactive group for covalent bonding to a target, and a bioorthogonal handle for subsequent tagging or imaging. sigmaaldrich.com By synthesizing this compound analogues with such functionalities, researchers could create tools to identify and validate protein targets, profile protein activity, or visualize the localization of this compound-like structures in biological contexts. rsc.orgopentargets.orgsigmaaldrich.com This approach allows for the interrogation of target function in a concentration- and time-dependent manner, complementing genetic methods. opentargets.org The development of photocrosslinkable and clickable analogues, for instance, has proven useful in studying lipid-mediated protein interactions. rsc.org

Potential for this compound Analogues in Materials Science and Functional Molecule Design

Functionalized alkenes, such as those found in this compound analogues, contribute extensively to materials science and serve as building blocks in organic synthesis. rsc.org The unique structural features of this compound, including its cyclopentafuran core, hydroxyl groups, and cyano and carboxylic acid functionalities, offer opportunities for designing novel materials with tailored properties. Research in materials science often involves synthesizing molecules with specific structures to create polymers, networks, or other materials with desired thermal, mechanical, or electronic characteristics. rsc.org For example, the synthesis of functionalized crosslinkers has been explored to create polymers with controlled network density and tunable properties like swelling degree and glass transition temperature. rsc.org this compound analogues could potentially be incorporated into polymeric structures or used as building blocks for the synthesis of functional molecules with applications in areas such as drug delivery systems, sensors, or advanced organic materials. The exploration of novel synthetic methods that yield highly stereoselective olefins, relevant to this compound's structure, is also of interest in materials science. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.